molecular formula C11H12ClFO B13568578 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13568578
M. Wt: 214.66 g/mol
InChI Key: RFLBEKUXNPFVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-chloro-3-fluorophenyl ethylene, followed by the introduction of the ethan-1-ol group. Common reagents used in these reactions include diazo compounds and transition metal catalysts, which facilitate the formation of the cyclopropyl ring under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the cyclopropyl ring or the phenyl substituents using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions on the phenyl ring using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), under various solvent conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-ol

Comparison: 1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

1-[1-(4-chloro-3-fluorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12ClFO/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3

InChI Key

RFLBEKUXNPFVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.